molecular formula C36H50N4O4 B11107683 1,1'-Benzene-1,3-diylbis{3-[4-(octyloxy)phenyl]urea}

1,1'-Benzene-1,3-diylbis{3-[4-(octyloxy)phenyl]urea}

Cat. No.: B11107683
M. Wt: 602.8 g/mol
InChI Key: XNVURMAFPYNKAZ-UHFFFAOYSA-N
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Description

1,1’-Benzene-1,3-diylbis{3-[4-(octyloxy)phenyl]urea} is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two urea groups attached to a benzene ring, with octyloxyphenyl substituents

Preparation Methods

The synthesis of 1,1’-Benzene-1,3-diylbis{3-[4-(octyloxy)phenyl]urea} typically involves the reaction of 1,3-diaminobenzene with 4-(octyloxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1,1’-Benzene-1,3-diylbis{3-[4-(octyloxy)phenyl]urea} can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

1,1’-Benzene-1,3-diylbis{3-[4-(octyloxy)phenyl]urea} has several scientific research applications:

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its ability to interact with biological targets.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 1,1’-Benzene-1,3-diylbis{3-[4-(octyloxy)phenyl]urea} involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with biological molecules, leading to inhibition or modulation of enzyme activity. The octyloxyphenyl substituents contribute to the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.

Comparison with Similar Compounds

1,1’-Benzene-1,3-diylbis{3-[4-(octyloxy)phenyl]urea} can be compared with other similar compounds, such as:

    1,1’-Benzene-1,4-diylbis{3-[4-(octyloxy)phenyl]urea}: This compound has a similar structure but with different substitution patterns on the benzene ring.

    1,1’-Biphenyl-4,4’-diylbis{3-[4-(octyloxy)phenyl]urea}: This compound features a biphenyl core instead of a single benzene ring, leading to different chemical and physical properties.

The uniqueness of 1,1’-Benzene-1,3-diylbis{3-[4-(octyloxy)phenyl]urea} lies in its specific substitution pattern and the presence of octyloxyphenyl groups, which impart distinct characteristics to the compound.

Properties

Molecular Formula

C36H50N4O4

Molecular Weight

602.8 g/mol

IUPAC Name

1-(4-octoxyphenyl)-3-[3-[(4-octoxyphenyl)carbamoylamino]phenyl]urea

InChI

InChI=1S/C36H50N4O4/c1-3-5-7-9-11-13-26-43-33-22-18-29(19-23-33)37-35(41)39-31-16-15-17-32(28-31)40-36(42)38-30-20-24-34(25-21-30)44-27-14-12-10-8-6-4-2/h15-25,28H,3-14,26-27H2,1-2H3,(H2,37,39,41)(H2,38,40,42)

InChI Key

XNVURMAFPYNKAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)OCCCCCCCC

Origin of Product

United States

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